REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:4]=[C:5]2[N:9]([CH:10]=1)[CH2:8][CH2:7][S:6]2>C(#N)C.O.[O-2].[O-2].[Mn+4]>[S:6]1[CH2:7][CH2:8][N:9]2[CH:10]=[C:3]([CH:2]=[O:1])[N:4]=[C:5]12 |f:3.4.5|
|
Name
|
2,3-Dihydro-6-hydroxymethylimidazo[2,1-b]thiazole
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
OCC=1N=C2SCCN2C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.41 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperatures for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Keiselguhr
|
Type
|
WASH
|
Details
|
the filter pad washed with water
|
Type
|
CUSTOM
|
Details
|
the combined filtrate and washings evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated under diethyl ether
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in air (1.33 g, 92%)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
S1C=2N(CC1)C=C(N2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |